Methyl 3-chlorothiophene-2-carboxylate
Overview
Description
Methyl 3-chlorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5ClO2S and a molecular weight of 176.62 . It is a light yellow crystal powder .
Physical And Chemical Properties Analysis
Methyl 3-chlorothiophene-2-carboxylate has a melting point of 37-38°C, a boiling point of 72-74°C at 0.2mm, and a density of 1.28 . Its refractive index is 1.49 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Organic Synthesis
“Methyl 3-chlorothiophene-2-carboxylate” is a key intermediate in organic synthesis . It plays a crucial role in the formation of complex organic compounds due to its unique chemical structure.
Anti-hypertensives: It is used in the synthesis of anti-hypertensives , which are drugs used to treat high blood pressure.
Antitumors: “Methyl 3-chlorothiophene-2-carboxylate” is also used in the production of antitumor drugs , contributing to cancer treatment.
Anti-HIV-1 Integrase: This compound plays a role in the synthesis of anti-HIV-1 integrase , which is crucial in the treatment of HIV.
Dyes
“Methyl 3-chlorothiophene-2-carboxylate” is a key intermediate in the production of dyes . Its unique chemical properties contribute to the creation of various color compounds.
Pesticides
This compound is also used in the synthesis of pesticides . It contributes to the production of compounds that protect crops from pests.
Material Science
“Methyl 3-chlorothiophene-2-carboxylate” is used in material science . Its unique properties contribute to the development of new materials with improved characteristics.
Chemical Synthesis
This compound is used in various areas of chemical synthesis . It contributes to the production of a wide range of chemical compounds.
Chromatography
“Methyl 3-chlorothiophene-2-carboxylate” is used in chromatography , a laboratory technique for the separation of mixtures.
Analytical Research
This compound is used in analytical research . It helps in the analysis and identification of other chemical compounds.
Safety and Hazards
Methyl 3-chlorothiophene-2-carboxylate is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 3-chlorothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological effects and are used in medicinal chemistry to develop compounds with diverse biological activities . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
As a thiophene derivative, it may exhibit a range of biological effects .
properties
IUPAC Name |
methyl 3-chlorothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKYYONTMGVPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380565 | |
Record name | methyl 3-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chlorothiophene-2-carboxylate | |
CAS RN |
88105-17-3 | |
Record name | methyl 3-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-chlorothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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